molecular formula C20H24N2O2 B11994939 2-(2-Isopropyl-5-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 302909-75-7

2-(2-Isopropyl-5-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B11994939
CAS No.: 302909-75-7
M. Wt: 324.4 g/mol
InChI Key: OKXCEPCABBRLAA-CIAFOILYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an acetohydrazide group linked to a phenoxy moiety, which is further substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:

  • Formation of the Phenoxy Intermediate

      Starting Material: 2-Isopropyl-5-methylphenol.

      Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2-Isopropyl-5-methylphenoxy)acetic acid.

  • Hydrazide Formation

      Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetic acid.

      Reaction: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.

  • Schiff Base Formation

      Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide.

      Reaction: The hydrazide is then condensed with 4-methylbenzaldehyde in ethanol, using an acid catalyst (e.g., acetic acid), to form the final product, 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the hydrazide group can lead to the formation of corresponding azides or nitriles.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert the hydrazide to an amine or hydrazine derivative.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substitution reactions can modify the phenoxy or benzylidene moieties, leading to a variety of derivatives.

Common Reagents and Conditions

    Solvents: Ethanol, methanol, dichloromethane, and water.

    Catalysts: Acetic acid, sulfuric acid, and bases like sodium hydroxide.

    Temperature: Reactions are typically conducted at room temperature to reflux conditions.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Studies have shown that hydrazide derivatives exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for drug development.

Medicine

    Anticancer Research: The compound’s structure suggests potential activity against cancer cells, and it could be investigated for cytotoxic properties.

    Anti-inflammatory Agents: Hydrazides are known for their anti-inflammatory effects, and this compound could be explored for similar applications.

Industry

    Polymer Additives: It can be used as an additive in polymer formulations to enhance properties like thermal stability and mechanical strength.

    Dye Precursors: The compound may serve as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The phenoxy and benzylidene moieties contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isopropyl-5-methylphenoxy)acetohydrazide: Lacks the benzylidene group, which may affect its biological activity and chemical reactivity.

    N’-(4-Methylbenzylidene)acetohydrazide: Lacks the phenoxy moiety, which could influence its solubility and interaction with biological targets.

    2-(2-Isopropylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Similar structure but without the methyl group on the phenoxy ring, potentially altering its properties.

Uniqueness

The unique combination of the phenoxy, isopropyl, methyl, and benzylidene groups in 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

302909-75-7

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O2/c1-14(2)18-10-7-16(4)11-19(18)24-13-20(23)22-21-12-17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI Key

OKXCEPCABBRLAA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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